molecular formula C7H6N2O5 B15069570 methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate

methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate

Cat. No.: B15069570
M. Wt: 198.13 g/mol
InChI Key: NDDDWDRGHQNLMD-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the nitration of 4-oxo-1H-pyridine-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3-amino-4-oxo-1H-pyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives.

    Ester Hydrolysis: 3-nitro-4-oxo-1H-pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate: Unique due to its specific substitution pattern on the pyridine ring.

    Methyl 3-nitro-4-oxo-1H-quinoline-2-carboxylate: Similar structure but with a quinoline ring instead of a pyridine ring.

    Methyl 3-nitro-4-oxo-1H-pyrimidine-2-carboxylate: Similar structure but with a pyrimidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and ester functionality make it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)5-6(9(12)13)4(10)2-3-8-5/h2-3H,1H3,(H,8,10)

InChI Key

NDDDWDRGHQNLMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C=CN1)[N+](=O)[O-]

Origin of Product

United States

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